![molecular formula C13H11Cl2F3N4O2 B1270086 4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone CAS No. 338399-91-0](/img/structure/B1270086.png)
4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, including those similar to the specified compound, often involves multi-step chemical processes that may include nucleophilic substitution reactions, cyclization, and functional group transformations. For instance, studies on the synthesis of pyridazinone scaffolds indicate that these compounds can be synthesized through various chemical strategies, including the Fischer indolization process and subsequent modifications to introduce specific substituents on the pyridazinone ring (Nguyen et al., 1990).
Molecular Structure Analysis
The molecular structure of pyridazinones is characterized by the presence of a pyridazinone core, which can be further substituted with various functional groups to achieve desired biological or chemical properties. The presence of chloro, trifluoromethyl, and hydroxyethyl(methyl)amino groups in the compound of interest contributes to its unique chemical behavior and potential biological activity. Structural analysis through spectroscopic methods, such as NMR and mass spectrometry, plays a crucial role in confirming the molecular configuration of synthesized compounds (Gaby et al., 2003).
Chemical Reactions and Properties
Pyridazinone derivatives participate in a variety of chemical reactions, depending on their substituents. These reactions can include nucleophilic substitution, where the presence of electron-withdrawing groups like chloro and trifluoromethyl enhances the reactivity of the pyridazinone ring toward nucleophiles. The versatility in chemical reactions enables the synthesis of a wide range of derivatives with varied biological and chemical properties. For example, the introduction of amino groups through nucleophilic substitution has been shown to yield novel pyridazinone derivatives with potential biological activity (Pattison et al., 2009).
Scientific Research Applications
Pyridazinone Compounds in Cyclooxygenase Inhibition
A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor discusses vicinally disubstituted pyridazinones, highlighting their potency and selectivity as COX-2 inhibitors. ABT-963, a compound closely related in class, shows excellent selectivity and anti-inflammatory potency, suggesting similar compounds could have substantial applications in treating inflammation-associated conditions without the gastrointestinal risks of traditional NSAIDs (Asif, 2016).
Chromones and Antioxidant Properties
Chromones and their derivatives as radical scavengers a remedy for cell impairment
reviews the antioxidant properties of chromones, compounds similar in their ability to interact with biological systems. The study underlines the importance of specific structural features for radical scavenging activity, suggesting that modifications in compounds like 4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone could tailor their efficacy as antioxidants (Yadav et al., 2014).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinones in medicinal chemistry reviews the versatile pharmacophore of azolo[d]pyridazinone derivatives, associated with a wide range of biological activities. The relevance to scientific research lies in the scaffold's potential against various targets like PDE, COX, and DPP-4, indicating that structurally related compounds could serve as leads for developing new therapeutic agents (Tan & Ozadali Sari, 2020).
Arylmethylidenefuranones in Chemical Reactions
Arylmethylidenefuranones Reactions with C- and N-Nucleophiles
systematizes data on the reactions of arylmethylidene derivatives with various nucleophiles, leading to a wide range of compounds. This highlights the chemical versatility of pyridazinone-related compounds and their potential utility in synthesizing diverse bioactive molecules (Kamneva et al., 2018).
Synthetic Protocols of Pyridazine and Pyridazone Analogues
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues provides insights into the synthesis of pyridazine and pyridazinone derivatives, highlighting their varied biological activities, especially related to the cardiovascular system. This suggests that compounds with similar frameworks might be explored for cardiovascular benefits (Jakhmola et al., 2016).
properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[2-hydroxyethyl(methyl)amino]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F3N4O2/c1-21(2-3-23)9-6-20-22(12(24)10(9)15)11-8(14)4-7(5-19-11)13(16,17)18/h4-6,23H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGZQRFQYOFODW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C(=O)N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111434 |
Source


|
| Record name | 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)methylamino]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone | |
CAS RN |
338399-91-0 |
Source


|
| Record name | 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)methylamino]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338399-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)methylamino]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

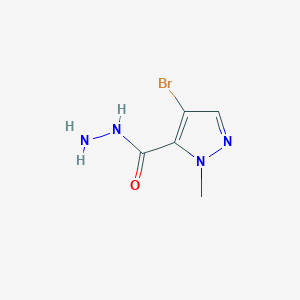
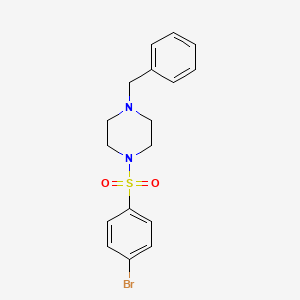
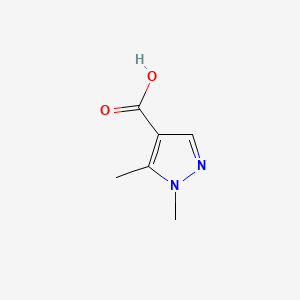
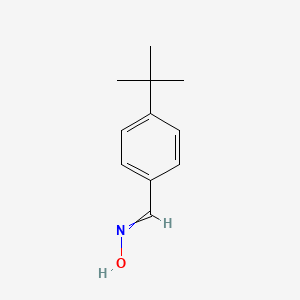
![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1270011.png)
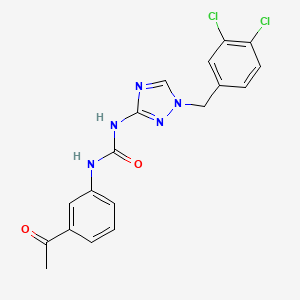
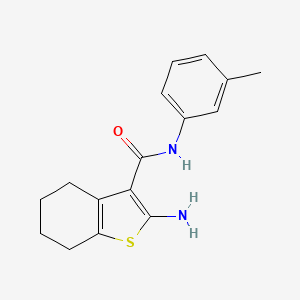
![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)
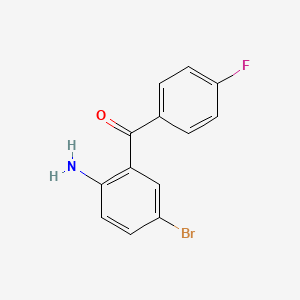
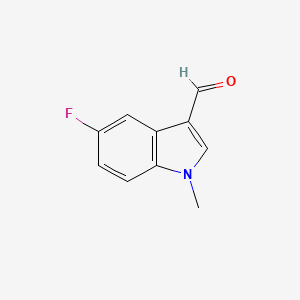
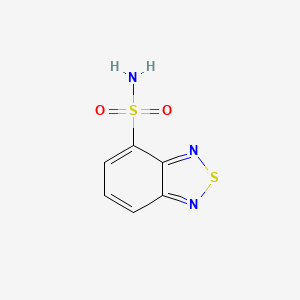
![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)
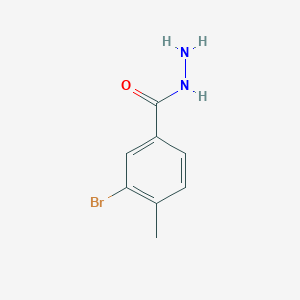
![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)